Cas no 1094294-15-1 (2-(5-bromo-2-methoxyphenyl)-2-oxoacetic acid)

2-(5-bromo-2-methoxyphenyl)-2-oxoacetic acid 化学的及び物理的性質
名前と識別子
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- 2-(5-bromo-2-methoxyphenyl)-2-oxoacetic acid
- Benzeneacetic acid, 5-bromo-2-methoxy-α-oxo-
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- インチ: 1S/C9H7BrO4/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4H,1H3,(H,12,13)
- InChIKey: KXORPQBUTLEDJR-UHFFFAOYSA-N
- SMILES: C(O)(=O)C(C1=CC(Br)=CC=C1OC)=O
2-(5-bromo-2-methoxyphenyl)-2-oxoacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01071063-5g |
2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid |
1094294-15-1 | 95% | 5g |
¥5943.0 | 2023-04-06 | |
TRC | B417950-25mg |
2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic Acid |
1094294-15-1 | 25mg |
$ 50.00 | 2022-06-07 | ||
TRC | B417950-250mg |
2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic Acid |
1094294-15-1 | 250mg |
$ 320.00 | 2022-06-07 | ||
TRC | B417950-50mg |
2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic Acid |
1094294-15-1 | 50mg |
$ 95.00 | 2022-06-07 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01071063-1g |
2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid |
1094294-15-1 | 95% | 1g |
¥2051.0 | 2023-04-06 | |
Enamine | EN300-71305-2.5g |
2-(5-bromo-2-methoxyphenyl)-2-oxoacetic acid |
1094294-15-1 | 95% | 2.5g |
$726.0 | 2023-06-14 | |
A2B Chem LLC | AV60715-2.5g |
2-(5-bromo-2-methoxyphenyl)-2-oxoacetic acid |
1094294-15-1 | 95% | 2.5g |
$800.00 | 2024-04-20 | |
A2B Chem LLC | AV60715-100mg |
2-(5-bromo-2-methoxyphenyl)-2-oxoacetic acid |
1094294-15-1 | 95% | 100mg |
$139.00 | 2024-04-20 | |
Aaron | AR01AC2F-100mg |
2-(5-bromo-2-methoxyphenyl)-2-oxoacetic acid |
1094294-15-1 | 95% | 100mg |
$160.00 | 2025-02-09 | |
Aaron | AR01AC2F-250mg |
2-(5-bromo-2-methoxyphenyl)-2-oxoacetic acid |
1094294-15-1 | 95% | 250mg |
$221.00 | 2025-02-09 |
2-(5-bromo-2-methoxyphenyl)-2-oxoacetic acid 関連文献
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
2-(5-bromo-2-methoxyphenyl)-2-oxoacetic acidに関する追加情報
2-(5-Bromo-2-methoxyphenyl)-2-oxoacetic acid (CAS No. 1094294-15-1)
The compound 2-(5-bromo-2-methoxyphenyl)-2-oxoacetic acid (CAS No. 1094294-15-1) is a structurally unique organic compound with significant potential in various chemical and biological applications. This compound belongs to the class of aromatic acids, characterized by its phenyl ring substituted with bromine and methoxy groups, along with a ketone functionality. The presence of these substituents imparts distinctive electronic and steric properties, making it an interesting subject for both academic and industrial research.
Recent studies have highlighted the importance of brominated aromatic compounds in drug discovery and material science. The methoxy group attached to the phenyl ring acts as an electron-donating substituent, while the bromine atom introduces electron-withdrawing effects. This combination creates a unique electronic environment that can influence the compound's reactivity, solubility, and stability. Researchers have explored the use of such compounds in designing novel pharmaceutical agents, particularly in targeting specific biological pathways.
The synthesis of 2-(5-bromo-2-methoxyphenyl)-2-oxoacetic acid involves a multi-step process that typically includes nucleophilic aromatic substitution and oxidation reactions. The starting material is often a brominated aniline derivative, which undergoes methylation to introduce the methoxy group. Subsequent oxidation steps yield the desired carboxylic acid functionality. Recent advancements in catalytic systems and green chemistry have enabled more efficient and environmentally friendly synthesis routes for this compound.
One of the most promising applications of this compound lies in its potential as a building block for more complex molecules. Its structure allows for further functionalization at both the phenyl ring and the ketone group, enabling the creation of diverse derivatives. For instance, researchers have investigated its use in constructing heterocyclic compounds, which are valuable in medicinal chemistry due to their ability to mimic natural product scaffolds.
From a biological standpoint, 2-(5-bromo-2-methoxyphenyl)-2-oxoacetic acid has shown moderate activity in preliminary assays targeting enzymes involved in inflammation and oxidative stress. The bromine atom plays a crucial role in modulating these activities, as it enhances the molecule's ability to interact with specific enzyme pockets. Ongoing studies aim to optimize its bioavailability and selectivity through structural modifications.
In terms of physical properties, this compound exhibits a melting point of approximately 180°C and is sparingly soluble in water but dissolves readily in organic solvents like dichloromethane and ethyl acetate. Its stability under various conditions has been thoroughly evaluated, making it suitable for use in both laboratory settings and industrial processes.
The environmental impact of CAS No. 1094294-15-1 has also been a topic of interest. Studies indicate that it undergoes rapid degradation under UV light and microbial action, reducing its persistence in aquatic environments. This makes it a more eco-friendly choice compared to some other synthetic compounds.
In conclusion, 2-(5-bromo-2-methoxyphenyl)-2-oxoacetic acid (CAS No. 1094294-15-1) stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool for future research and development efforts.
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